molecular formula C21H21N3O3S2 B3002242 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 484657-13-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Número de catálogo: B3002242
Número CAS: 484657-13-8
Peso molecular: 427.54
Clave InChI: GCYGPCZRMLZAJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the field of kinase inhibition. This compound is recognized for its role as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) pathways, with research indicating potential activity against the PI3K alpha (PI3Kα) and mammalian target of rapamycin (mTOR) signaling axes Source . The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and proliferative diseases Source . The molecular structure of this acetamide derivative is engineered to act as an ATP-competitive inhibitor, binding to the kinase domain and effectively blocking downstream signal transduction. Its core research value lies in its use as a chemical probe to elucidate the complex biology of the PI3K pathway, to study tumorigenesis, and to evaluate potential therapeutic strategies in preclinical models of cancer Source . Researchers utilize this compound in in vitro cell-based assays to investigate mechanisms of drug resistance and in in vivo studies to assess efficacy and pharmacodynamic responses. It is supplied as a high-purity solid for research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-12-2-4-14-17(8-12)29-21-19(14)20(22-11-23-21)28-10-18(25)24-13-3-5-15-16(9-13)27-7-6-26-15/h3,5,9,11-12H,2,4,6-8,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGPCZRMLZAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and potential therapeutic implications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the benzodioxane moiety and a benzothiophene-derived pyrimidine. The synthesis typically involves the following steps:

  • Formation of benzodioxane : Starting with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Sulfonamide formation : Reaction with sulfonyl chlorides to yield sulfonamide derivatives.
  • Acetamide derivatization : Further reaction with bromo-acetamides to produce the final compound.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes related to metabolic diseases:

  • Acetylcholinesterase Inhibition :
    • The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease (AD). Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
    • IC50 values for several derivatives range from 0.5 to 10 µM, indicating moderate potency compared to standard inhibitors .
  • α-Glucosidase Inhibition :
    • The compound also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This action can be beneficial in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
    • Derivatives have shown IC50 values ranging from 1 to 15 µM against α-glucosidase .

Case Study 1: Enzyme Inhibition Profile

In a study evaluating various sulfonamide derivatives based on the benzodioxane structure:

  • Compound A showed an IC50 value of 0.75 µM for AChE and 3 µM for α-glucosidase.
  • Compound B exhibited an IC50 of 1 µM for AChE and 12 µM for α-glucosidase.
    These findings suggest that modifications to the benzodioxane structure can enhance enzyme inhibition potency.

Case Study 2: Therapeutic Implications

A recent investigation into the therapeutic implications of these compounds highlighted their potential in treating neurodegenerative diseases and diabetes:

  • The study utilized murine models to assess cognitive function improvements after administration of selected compounds.
  • Results indicated a statistically significant improvement in memory retention tests compared to control groups treated with placebo.

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Therapeutic Implication
Compound AAcetylcholinesterase0.75Alzheimer's Disease
Compound Aα-Glucosidase3Type 2 Diabetes Mellitus
Compound BAcetylcholinesterase1Alzheimer's Disease
Compound Bα-Glucosidase12Type 2 Diabetes Mellitus

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies suggest that derivatives of benzodioxin and benzothiolo-pyrimidine have cytotoxic effects on various cancer cell lines. The compound may inhibit tumor growth by inducing apoptosis or disrupting cellular signaling pathways.
  • Antimicrobial Properties : Preliminary data indicate that similar compounds exhibit activity against bacterial and fungal strains. The unique structure may enhance membrane permeability, allowing for effective antimicrobial action.

Neuropharmacology

Research indicates that compounds with similar structural motifs may have neuroprotective properties. The ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Assays

The compound can serve as a biochemical probe to study enzyme interactions and cellular processes. Its unique chemical properties allow for the investigation of specific biochemical pathways, particularly those involving sulfhydryl groups due to the presence of the sulfanyl moiety.

Drug Design and Development

Given its complex structure, this compound can be used as a lead compound in drug discovery programs targeting specific diseases. Structure-activity relationship (SAR) studies can help optimize its efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and evaluated their effects on human cancer cell lines. Results indicated that certain modifications increased cytotoxicity by up to 50% compared to the parent compound1.

Case Study 2: Neuroprotective Effects

A research article from Neuroscience Letters demonstrated that compounds similar to this one exhibited neuroprotective effects in animal models of neurodegeneration. The study highlighted reduced oxidative stress markers and improved cognitive function2.

Comparación Con Compuestos Similares

Sulfonamide vs. Sulfanyl Acetamide Linkages

  • Sulfonamide Derivatives : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () and 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide () utilize a sulfonamide (-SO₂NH-) linkage. These derivatives exhibit antimicrobial and antifungal activities, with compound 7l () showing low hemolytic activity (indicating reduced toxicity) .
  • Sulfanyl Acetamide Derivatives: The target compound and analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () replace the sulfonamide with a sulfanyl acetamide (-S-CH₂-CONH-) group. This modification may improve metabolic stability or target selectivity .

Heterocyclic Modifications

Compound Name Heterocycle Substituent Key Activity/Property Source
Target Compound 7-Methyltetrahydrobenzothiolo[2,3-d]pyrimidine Hypothesized enzyme inhibition (e.g., kinases)
2-[[3-(2-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine Unspecified bioactivity (structural focus)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Potential antimicrobial/antiviral activity

Anti-Diabetic Activity

  • α-Glucosidase Inhibition: Derivatives like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides () showed weak to moderate inhibition (IC₅₀: 81–86 μM vs. acarbose: 37 μM). Activity depends on substituents; electron-withdrawing groups (e.g., -CN) enhance potency .

Anti-Inflammatory Activity

  • Carboxylic Acid Derivatives : 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () demonstrated efficacy comparable to ibuprofen in rat paw edema assays, highlighting the benzodioxin group’s role in anti-inflammatory activity .

Antimicrobial Activity

  • Sulfonamide Derivatives : Compound 7l () exhibited strong antibacterial/antifungal activity with low hemolysis (<5%), suggesting the 4-chlorophenylsulfonyl group enhances microbial target specificity .

Structural Characterization

  • Spectroscopic Techniques : IR (C=O, S-H stretches), ¹H/¹³C NMR (aromatic protons, methyl groups), and MS (molecular ion peaks) are standard for confirming structures (e.g., ) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide derivatives?

  • Methodology :

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl or 4-methylbenzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate .

  • Step 2 : Alkylate the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride (LiH) as a base. Reaction times range from 3–4 hours at room temperature .

  • Example : For compound 7a-l , yields of 68–80% were achieved via this two-step protocol .

    • Key Parameters :
ParameterOptimal ConditionReference
SolventDMF
BaseLiH or Na₂CO₃ (aqueous)
TemperatureRoom temperature (25°C)

Q. Which spectroscopic techniques are critical for structural elucidation of these derivatives?

  • Methods :

  • ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.9 ppm, methyl groups at δ 2.2–2.4 ppm) .
  • IR Spectroscopy : Validates sulfonamide (S=O stretch at ~1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • CHN Analysis : Ensures elemental composition (e.g., C: 62–64%, H: 5–6% for compound 7a ) .

Advanced Research Questions

Q. How can substituent effects be systematically analyzed to optimize α-glucosidase inhibition?

  • Strategy :

  • SAR Study : Compare IC₅₀ values of derivatives with varying para-substituents on the phenylacetamide moiety. For example:
CompoundSubstituentIC₅₀ (μM)Reference
7i 2-MeO86.31
7k 4-Cl81.12
Acarbose37.38
  • Key Insight : Electron-withdrawing groups (e.g., Cl) enhance activity compared to methoxy groups .

    • Experimental Design :
  • Use triplicate assays with α-glucosidase from Saccharomyces cerevisiae and statistical validation (mean ± SEM) .

Q. How can contradictory enzyme inhibition data between studies be resolved?

  • Analysis Framework :

Source Variation : Compare enzyme sources (e.g., mammalian vs. microbial α-glucosidase) and purity .

Assay Conditions : Standardize pH (6.8–7.2), temperature (37°C), and substrate concentration (e.g., p-nitrophenyl-α-D-glucopyranoside) .

Control Normalization : Use acarbose as a universal positive control to calibrate inter-study variability .

Q. What computational methods support the design of derivatives with dual inhibitory activity (e.g., α-glucosidase and acetylcholinesterase)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to α-glucosidase (PDB: 3W37) and acetylcholinesterase (PDB: 4EY7) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptor) .
  • ADMET Prediction : Screen for bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II) .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses of benzodioxin-acetamide hybrids?

  • Optimization Approaches :

  • Stepwise Monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track intermediate formation .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (DMF/water) .
  • Scale-Up : Replace batch reactors with continuous-flow systems to enhance reproducibility (see analogous protocols in ).

Q. How can researchers validate target engagement in cellular models for these compounds?

  • Experimental Design :

Cytotoxicity Assay : Use MTT testing on HepG2 cells to establish non-toxic working concentrations (e.g., IC₅₀ > 100 μM) .

Enzyme Inhibition in Lysates : Compare inhibitory activity in cell lysates vs. purified enzymes to assess bioavailability .

Fluorescent Probes : Develop analogs with BODIPY tags for live-cell imaging of target binding .

Tables for Reference

Table 1 : Representative Anti-Diabetic Activity of Key Derivatives

CompoundR Groupα-Glucosidase IC₅₀ (μM)Acetylcholinesterase IC₅₀ (μM)
7a Phenyl>10089.45 ± 0.15
7k 4-Chlorophenyl81.12 ± 0.1372.33 ± 0.11
7i 2-Methoxyphenyl86.31 ± 0.1168.90 ± 0.14

Source : Compiled from .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.